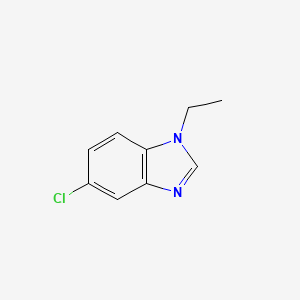
5-Chloro-1-ethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-ethyl-1H-benzimidazole: is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative, followed by chlorination and alkylation steps. One common method involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-1-ethyl-1H-benzimidazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 5-Chloro-1-ethyl-1H-benzimidazole is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities. The presence of the chlorine and ethyl groups can enhance the compound’s pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The chlorine and ethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
5-Chloro-1-methyl-1H-benzimidazole: Similar structure with a methyl group instead of an ethyl group.
5-Chloro-2-methyl-1H-benzimidazole: Chlorine at the 5th position and a methyl group at the 2nd position.
1-Ethyl-2-methyl-1H-benzimidazole: Ethyl group at the 1st position and a methyl group at the 2nd position.
Uniqueness: 5-Chloro-1-ethyl-1H-benzimidazole is unique due to the specific positioning of the chlorine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and potential for various applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEABVQBDRMBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)
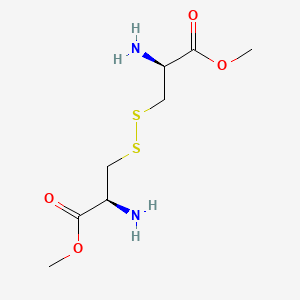
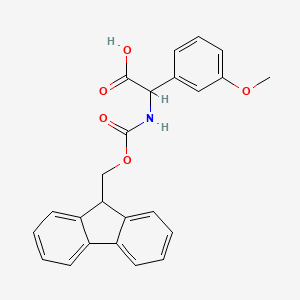
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)
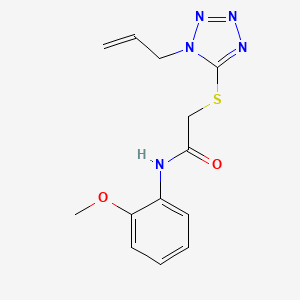
![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)
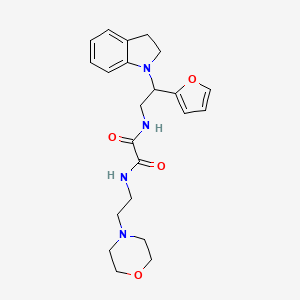
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2893013.png)
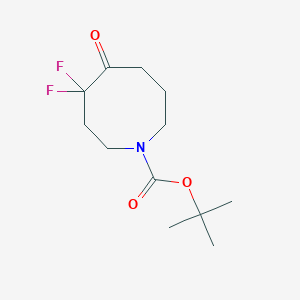
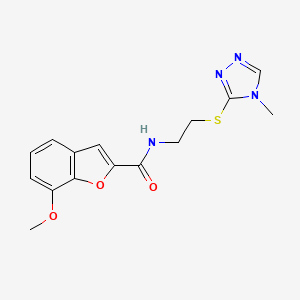
![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)
